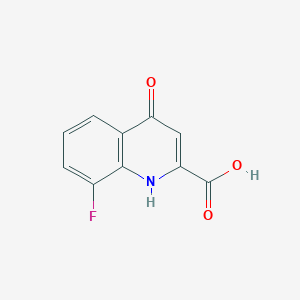

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

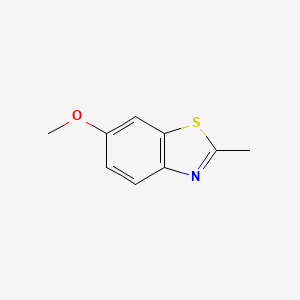

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is a chemical compound with the molecular formula C10H6FNO3 . It is a tridentate chelating agent and is used in radiolysis of carboxyquinolines and chemiluminescent reaction of dihydroquinoline products with bases in the presence of oxygen .

Synthesis Analysis

The synthesis of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid involves a reaction with methylester and NaOH . The yield of this reaction is reported to be 91% .Molecular Structure Analysis

The molecular weight of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is 207.2 . Its IUPAC name is 8-fluoro-4-oxo-1H-quinoline-2-carboxylic acid . The compound has 5 H-Bond acceptors and 2 H-Bond donors .Chemical Reactions Analysis

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid reacts with 2-aminophenol to form a benzoxazole derivative, which can undergo fluorescence quenching in water . This makes it a viable candidate for developing a probe for detecting water in aprotic organic solvents .Physical And Chemical Properties Analysis

The compound has a molecular weight of 207.2 and a molecular formula of C10H6FNO3 . It has 5 H-Bond acceptors and 2 H-Bond donors . The exact physical properties such as melting point, boiling point, and density are not provided in the retrieved information .科学的研究の応用

- Field : Medicinal Chemistry

- Application Summary : 8-Hydroxyquinoline derivatives are known as a type of “privileged structure”, possessing a rich diversity of biological properties . They can bind to a diverse range of targets with high affinities, thus benefiting the discovery of novel bioactive agents .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and target being studied. This typically involves structural modifications of functional groups .

- Results or Outcomes : Numerous investigations have demonstrated that this privileged structure should be further exploited for therapeutic applications in the future .

- Field : Organic Synthesis

- Application Summary : Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

- Methods of Application : The synthesis of 8-HQ derivatives involves various synthetic strategies .

- Results or Outcomes : Several described compounds could act as leads for the development of drugs against numerous diseases including cancer .

Pharmacological Applications

Synthesis and Biological Activity

- Field : Microbiology

- Application Summary : 8-Hydroxyquinoline and its derivatives have demonstrated antimicrobial effects . They can act as potent inhibitors against various types of bacteria and fungi .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and target microorganism being studied .

- Results or Outcomes : The inhibition percentages of radial growth against all of these fungi for certain 8-Hydroxyquinoline derivatives were found to be between 49-90% at 200 µg/mL concentration .

- Field : Oncology

- Application Summary : 8-Hydroxyquinoline and its derivatives have shown anticancer properties . They can act as potent inhibitors against various types of cancer cells .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and target cancer cell being studied .

- Results or Outcomes : Several described compounds could act as leads for the development of drugs against numerous diseases including cancer .

- Field : Neurology

- Application Summary : 8-Hydroxyquinoline and its derivatives can act as iron-chelators for neuroprotection .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and target neurological condition being studied .

- Results or Outcomes : These compounds have shown potential in the treatment of neurodegenerative diseases .

- Field : Analytical Chemistry

- Application Summary : Certain derivatives of 8-Hydroxyquinoline can undergo fluorescence quenching in water .

- Methods of Application : This property makes them viable candidates for developing a probe for detecting water in aprotic organic solvents .

- Results or Outcomes : The specific results or outcomes would depend on the specific derivative and experimental conditions .

Antimicrobial Applications

Anticancer Applications

Neuroprotection Applications

Fluorescence Quenching Applications

Safety And Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

特性

IUPAC Name |

8-fluoro-4-oxo-1H-quinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-6-3-1-2-5-8(13)4-7(10(14)15)12-9(5)6/h1-4H,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDDWWYQQPBCMQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC(=CC2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640743 |

Source

|

| Record name | 8-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid | |

CAS RN |

36308-79-9 |

Source

|

| Record name | 8-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methylnaphtho[1,2-d]thiazole](/img/structure/B1346592.png)

![N-[3-(Trimethoxysilyl)propyl]aniline](/img/structure/B1346609.png)